Patented Utility in Renin Inhibitor Synthesis vs. Unprotected Analogs
A Novartis patent explicitly claims (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine as a 'novel intermediate' for manufacturing a specific class of renin inhibitors [1]. This differentiates it from generic pyrrolidine intermediates that are not part of a patented, optimized manufacturing route. The patent describes a process where the protected amine and sulfonyl groups are essential for controlling the formation of the pyrrolidine ring in the target molecule (formula III). Using an unprotected or differently protected analog would not conform to the claimed process, representing a failure point in synthesizing the intended active pharmaceutical ingredient (API).
| Evidence Dimension | Suitability for Patented Manufacturing Process |
|---|---|
| Target Compound Data | Explicitly claimed as a novel intermediate |
| Comparator Or Baseline | Generic/unprotected pyrrolidines (e.g., 3-aminopyrrolidine, 1-methylsulfonylpyrrolidine) |
| Quantified Difference | Qualitative difference: Patented utility vs. no patent claims for specific process step |
| Conditions | Synthesis of renin inhibitors as described in JP2013028607A |
Why This Matters
Procurement of this exact intermediate ensures compliance with established, patented synthetic routes, reducing development time and risk for pharmaceutical process chemistry.
- [1] Mickel, S.J., et al. (Novartis AG). Process for Producing Renin Inhibitor. Japanese Patent JP2013028607A, published February 7, 2013. View Source
